

Technical Support Center: CCT128930 In Vivo Dosing Optimization

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Compound of Interest

Compound Name: CCT128930

Cat. No.: B1683974

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This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of **CCT128930** for in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **CCT128930**?

A1: **CCT128930** is a potent and selective ATP-competitive inhibitor of AKT (also known as Protein Kinase B).^{[1][2][3][4][5]} It selectively targets AKT over other closely related kinases like PKA and p70S6K.^{[2][4][5]} By inhibiting AKT, **CCT128930** blocks downstream signaling pathways that are crucial for cell survival, proliferation, and growth.^{[1][6]} This inhibition leads to a G1 cell cycle arrest and can induce apoptosis in cancer cells.^{[1][2]}

Q2: What is a typical starting dose for **CCT128930** in in vivo mouse studies?

A2: Based on published preclinical studies, a typical starting dose for **CCT128930** in mouse xenograft models ranges from 25 mg/kg to 50 mg/kg.^{[1][2][4]} The optimal dose will depend on the specific tumor model and the dosing schedule.

Q3: What is the recommended administration route for in vivo studies?

A3: Intraperitoneal (i.p.) injection is the most commonly reported and effective route of administration for **CCT128930** in preclinical mouse models.[1][4] Pharmacokinetic studies have shown that i.p. administration results in significantly higher and more sustained drug concentrations in tumors compared to plasma.[1] While intravenous (i.v.) and oral (p.o.) routes have been investigated, oral bioavailability is low.[1][4]

Q4: What is a suitable vehicle solution for **CCT128930**?

A4: A commonly used vehicle formulation for **CCT128930** is a mixture of 10% DMSO, 5% Tween 20, and 85% saline.[1] Another described formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare the working solution fresh on the day of use.[2]

Q5: What are the expected downstream pharmacodynamic effects of **CCT128930** in vivo?

A5: Effective in vivo treatment with **CCT128930** should lead to the inhibition of phosphorylation of AKT substrates.[1] Key biomarkers to assess include decreased phosphorylation of GSK3 β , PRAS40, and FOXO1/3a, as well as downstream targets like S6 ribosomal protein.[1][2] These pharmacodynamic effects can be measured in tumor tissue collected from treated animals.

Troubleshooting Guide

Problem 1: No significant anti-tumor effect is observed.

- Possible Cause 1: Suboptimal Dosage.
 - Solution: Consider a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal efficacious dose for your specific model. Doses up to 50 mg/kg have been used in xenograft models.[1]
- Possible Cause 2: Inadequate Drug Exposure.
 - Solution: Verify the formulation and administration technique. Ensure the vehicle is properly prepared and that the full dose is administered intraperitoneally. Pharmacokinetic analysis of plasma and tumor tissue can confirm drug exposure.
- Possible Cause 3: Tumor Model Resistance.

- Solution: The tumor model may have intrinsic resistance to AKT inhibition. Confirm that the cell line used for the xenograft has a constitutively active PI3K/AKT pathway (e.g., PTEN-null or PIK3CA-mutant).[1][3]

Problem 2: Significant toxicity or weight loss is observed in the animals.

- Possible Cause 1: Dose is too high.
 - Solution: Reduce the dosage of **CCT128930**. The therapeutic window for AKT inhibitors can be narrow.[7] Monitor animal health and body weight closely, at least three times a week.[1]
- Possible Cause 2: Vehicle Toxicity.
 - Solution: Administer the vehicle solution to a control group of animals to assess for any vehicle-related toxicity. If toxicity is observed, consider alternative formulations.
- Possible Cause 3: Off-target effects.
 - Solution: While **CCT128930** is selective, high concentrations could lead to off-target effects. Reducing the dose is the primary mitigation strategy.

Problem 3: Inconsistent results between experiments.

- Possible Cause 1: Variability in Drug Preparation.
 - Solution: Prepare the **CCT128930** solution fresh for each experiment. Ensure the compound is fully dissolved. Sonication may aid in dissolution.[2]
- Possible Cause 2: Variability in Animal Handling and Dosing.
 - Solution: Standardize all procedures for animal handling, tumor implantation, and drug administration. Ensure consistent timing of dosing and measurements.

Quantitative Data Summary

Table 1: In Vivo Dosages and Efficacy of **CCT128930** in Xenograft Models

Tumor Model	Mouse Strain	CCT128930 Dose	Administration Route	Dosing Schedule	Outcome	Reference
U87MG (Glioblastoma)	Nude	50 mg/kg	i.p.	Daily for 5 days	Significant tumor growth inhibition	[1]
BT474 (Breast Cancer)	Nude	40 mg/kg	i.p.	Twice daily for 5 days	Complete growth arrest	[1][4]
U87MG (Glioblastoma)	Nude	25 mg/kg	i.p.	Not specified	Marked antitumor effect	[4]

Table 2: Pharmacokinetic Parameters of **CCT128930** (25 mg/kg) in Mice

Route	Tissue	Cmax (μM)	Tmax (h)	AUC (μM·h)	T½ (h)	Reference
i.v.	Plasma	6.4	-	4.6	-	[1]
i.p.	Plasma	1.3	-	1.3	-	[4]
p.o.	Plasma	0.43	-	0.4	-	[1][4]
i.p.	Tumor	~8.0	~0.5	25.8	~2.0	[1]

Experimental Protocols

Protocol 1: Preparation of **CCT128930** Formulation (10% DMSO, 5% Tween 20, 85% Saline)

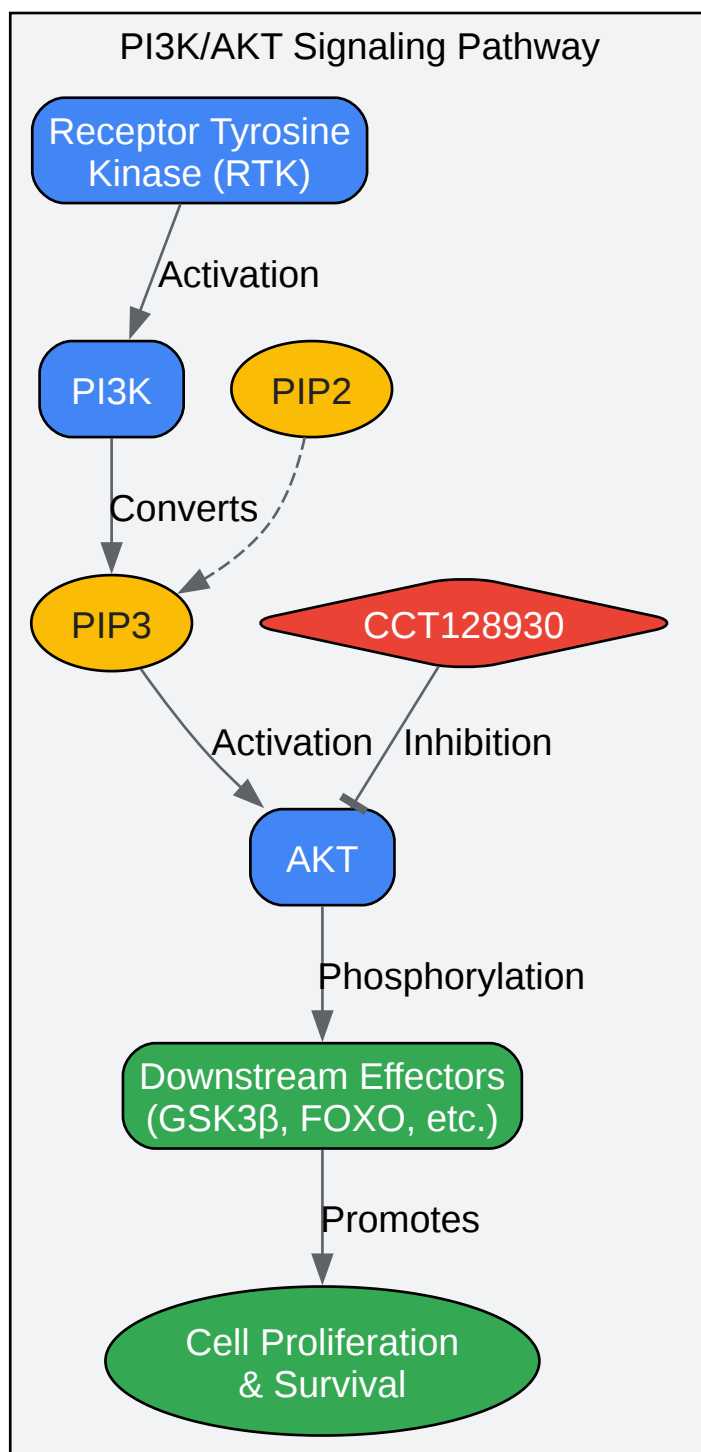
- Calculate the required amount of **CCT128930** for the desired final concentration and volume.
- Dissolve the **CCT128930** powder in 100% DMSO to create a stock solution. Ensure it is fully dissolved.

- In a separate sterile tube, add the required volume of Tween 20.
- Add the **CCT128930**/DMSO stock solution to the Tween 20 and mix thoroughly.
- Add sterile saline (0.9% NaCl) to reach the final desired volume.
- Vortex the solution until it is a clear, homogenous mixture.
- Prepare this formulation fresh before each administration.

Protocol 2: In Vivo Administration and Monitoring in a Xenograft Model

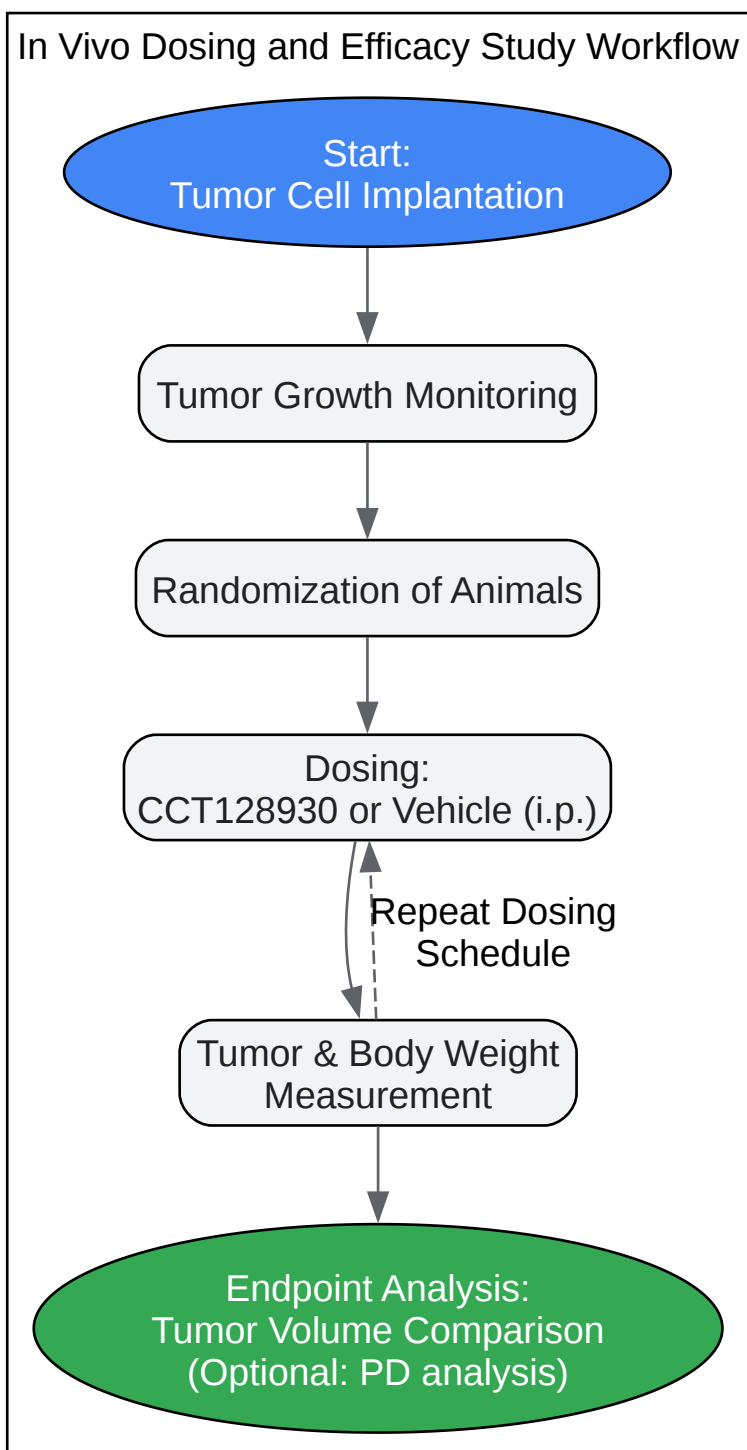
- Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5×10^6 U87MG cells) into the flank of immunocompromised mice.[\[1\]](#)
- Tumor Growth Monitoring: Allow tumors to establish and reach a mean volume of approximately 100 mm³.[\[1\]](#)
- Randomization: Randomize animals into control (vehicle) and treatment groups.
- Dosing: Administer **CCT128930** or vehicle via intraperitoneal (i.p.) injection according to the planned dosing schedule.
- Monitoring: Monitor tumor size and body weight three times a week.[\[1\]](#) Tumor volume can be calculated using the formula: $V = (\text{length} \times \text{width}^2)/2$.
- Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to analyze the phosphorylation status of AKT substrates by Western blot or immunohistochemistry.

Visualizations



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Caption: **CCT128930** inhibits the PI3K/AKT signaling pathway.



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